molecular formula C26H44O8 B1253723 2-[[7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

2-[[7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No. B1253723
M. Wt: 484.6 g/mol
InChI Key: QWWPCQGHWWNGET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a natural product found in Indocypraea montana, Wollastonia biflora, and Sigesbeckia orientalis with data available.

Scientific Research Applications

Crystal Structure Analysis

The compound's crystal structure provides insights into its molecular framework. For instance, in the crystal structure of a related compound, Triamcinolone acetonide acetate, molecules are connected by intermolecular hydrogen bonds, forming an infinite supramolecular chain. This structure includes five condensed rings, with variations in conformation, indicating potential areas for further research and application in crystallography and molecular design (Lu, Tang, Gu, & Hu, 2011).

Solubility Studies

Understanding the solubility of compounds is essential for various applications, including pharmaceutical development. A study on the solubility of similar compounds in ethanol-water solutions found that solubility varies with temperature and ethanol mass fraction, which is crucial for the formulation of solutions and suspensions in various scientific and industrial processes (Gong, Wang, Zhang, & Qu, 2012).

Molecular Docking and Diabetes Management

A computational study on a structurally similar compound isolated from the fruits of Syzygium densiflorum Wall. ex Wight & Arn, used traditionally in diabetes management, identified several potential targets for diabetes management. Molecular docking predicted the binding pose in the active site region of target proteins, offering insights into the therapeutic potential of related compounds in diabetes treatment (Muthusamy & Krishnasamy, 2016).

Synthesis and Reactivity

Research on the synthesis of similar compounds, such as various fused pyridine-and oxazole-polycyclic systems, provides foundational knowledge for synthetic chemistry. These studies contribute to the development of novel synthetic routes and the understanding of reactivity, which are critical for pharmaceutical and material science research (Nlcolaides, Papageorgiou, & Stephanidou-Stephanatou, 1989).

properties

Molecular Formula

C26H44O8

Molecular Weight

484.6 g/mol

IUPAC Name

2-[[7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C26H44O8/c1-24(2)17-6-5-14-11-25(3,18(29)13-28)9-7-15(14)26(17,4)10-8-19(24)34-23-22(32)21(31)20(30)16(12-27)33-23/h11,15-23,27-32H,5-10,12-13H2,1-4H3

InChI Key

QWWPCQGHWWNGET-UHFFFAOYSA-N

SMILES

CC1(C2CCC3=CC(CCC3C2(CCC1OC4C(C(C(C(O4)CO)O)O)O)C)(C)C(CO)O)C

Canonical SMILES

CC1(C2CCC3=CC(CCC3C2(CCC1OC4C(C(C(C(O4)CO)O)O)O)C)(C)C(CO)O)C

synonyms

darutoside

Origin of Product

United States

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